3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[1,1’-BIPHENYL]-4-YL}FORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID is a synthetic organic compound that belongs to the class of biphenyl derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1,1’-BIPHENYL]-4-YL}FORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the coupling of a biphenyl derivative with an ethoxyphenyl derivative under specific reaction conditions. The formamido group can be introduced through a formylation reaction, followed by amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the formamido group to an amine or other reduced forms.
Substitution: The biphenyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects. Its structural features could be optimized to enhance its efficacy and selectivity as a drug candidate.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or liquid crystals, due to its biphenyl core.
Mechanism of Action
The mechanism of action of 3-({[1,1’-BIPHENYL]-4-YL}FORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with a biphenyl core, such as biphenyl-4-carboxylic acid.
Ethoxyphenyl derivatives: Compounds with an ethoxyphenyl group, such as 4-ethoxyphenylacetic acid.
Uniqueness
The uniqueness of 3-({[1,1’-BIPHENYL]-4-YL}FORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID lies in its combination of structural features, which may confer distinct chemical and biological properties. Its biphenyl core provides rigidity and planarity, while the ethoxyphenyl group adds electron-donating effects, potentially enhancing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(4-phenylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C24H23NO4/c1-2-29-21-14-12-19(13-15-21)22(16-23(26)27)25-24(28)20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-15,22H,2,16H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
RFRYYVRXLSTESC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.